molecular formula C14H15NO2 B13971297 Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B13971297
M. Wt: 229.27 g/mol
InChI Key: GOXCHQNRNJIOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 1-position, and a phenyl group at the 4-position of the pyrrole ring. It is a colorless to pale yellow liquid that is soluble in many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using large reactors to mix the starting materials and catalysts.

    Continuous Flow Systems: Employing continuous flow systems to ensure consistent production and high yield.

    Purification: Utilizing distillation and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Produces pyrrole-2-carboxylic acids.

    Reduction: Yields alcohol derivatives.

    Substitution: Forms halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The exact mechanism of action of ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-4-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at the 3-position.

    1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.

    Ethyl 1-methyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate: Contains a fluorine atom on the phenyl ring

Uniqueness

Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, methyl, and phenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 1-methyl-4-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-9-12(10-15(13)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

GOXCHQNRNJIOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.